molecular formula C10H8ClNO B2794632 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one CAS No. 73108-77-7

5-Chloro-8-methyl-1,2-dihydroquinolin-2-one

Cat. No.: B2794632
CAS No.: 73108-77-7
M. Wt: 193.63
InChI Key: ODLUFKWKOCZBPG-UHFFFAOYSA-N
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Description

5-Chloro-8-methyl-1,2-dihydroquinolin-2-one is a chemical compound with the molecular formula C10H8ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-8-methylquinoline with a suitable reagent to introduce the 2-one functionality. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized quinolines .

Scientific Research Applications

5-Chloro-8-methyl-1,2-dihydroquinolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 5,7-Dichloro-8-hydroxy-2-methylquinoline
  • 5-Chloro-8-methylquinolin-2-one

Comparison: Compared to similar compounds, 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern and functional groups. This uniqueness can result in different chemical reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

5-chloro-8-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-2-4-8(11)7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLUFKWKOCZBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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